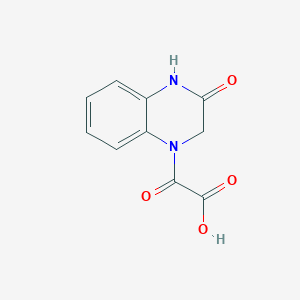

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-5-12(9(14)10(15)16)7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,11,13)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIEADFKCAOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclocondensation Approaches

Condensation of 1,2-Diamines with Dicarbonyl Precursors

The foundational route for constructing the tetrahydroquinoxaline scaffold involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For 2-oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid, this method requires:

- 1,2-Diamine precursor : Ethylenediamine derivatives substituted with ketone groups.

- Dicarbonyl component : Glyoxylic acid (to introduce the acetic acid moiety).

Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 12–24 hours. A catalytic system employing molybdophosphovanadates supported on alumina enhances cyclization efficiency, achieving yields up to 85%. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by dehydration and aromatization (Figure 1).

Key Reaction Conditions:

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Toluene or DMF | |

| Catalyst | CuH₂PMo₁₁VO₄₀/Al₂O₃ | |

| Temperature | 60–80°C | |

| Yield | 78–85% |

Functionalization of Preformed Tetrahydroquinoxalines

Acetylation of 3-Oxo-1,2,3,4-Tetrahydroquinoxaline

A modular strategy involves synthesizing the tetrahydroquinoxaline core first, followed by acetylation at the 1-position. The steps include:

- Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline : Achieved via oxidative cyclization of N-substituted ethylenediamines using potassium permanganate in acidic media.

- Acetylation with Glyoxylic Acid : The ketone group at the 3-position undergoes nucleophilic addition with glyoxylic acid in ethanol under reflux, facilitated by sodium hydroxide.

This method’s advantage lies in its scalability, with industrial protocols employing continuous flow reactors to optimize mixing and heat transfer.

Enzymatic Resolution for Stereoselective Synthesis

Recent advances utilize lipases (e.g., Candida antarctica) to resolve racemic mixtures of tetrahydroquinoxaline intermediates. Hydrolysis of acetylated precursors in phosphate buffer (pH 7.0) at 37°C yields enantiomerically pure (R)- and (S)-isomers, critical for pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial workflows prioritize throughput and sustainability. A representative protocol involves:

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the ring system. These products can exhibit diverse chemical and physical properties, making them useful in different applications .

Scientific Research Applications

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Quinoxaline-Based Derivatives

(a) 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid

- Molecular Formula : C₁₀H₁₀N₂O₃

- CAS : 80310-02-7

- PubChem CID : 3101125

- Key Differences :

(b) (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic Acid

- Molecular Formula : C₁₀H₁₀N₂O₃

- CAS : 942986-68-7

- Key Differences: Stereospecific R-configuration at the 2-position of the quinoxaline ring. Retains the 3-oxo group but lacks the 2-oxo substitution, altering electronic properties .

(c) Ethyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Quinoline-Based Analogs

(a) 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- CAS : 21298-80-6

- PubChem CID : 16784221

- Key Differences: Quinoline core (one nitrogen atom) instead of quinoxaline (two nitrogen atoms). Reduced hydrogen-bonding capacity due to fewer heteroatoms .

(b) 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid

- Molecular Formula: C₁₁H₉NO₃

- Key Differences: Substituted at the 6-position of the tetrahydroquinoline ring, altering steric and electronic profiles .

Functionalized Derivatives

(a) 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-p-tolyl-acetamide

- Molecular Formula : C₁₇H₁₇N₃O₂

- CAS : 36932-41-9

- Key Differences: Acetic acid moiety replaced with p-tolyl acetamide, enhancing hydrophobic interactions. Potential pharmacological relevance due to the amide group’s bioisosteric properties .

Structural and Functional Comparison Table

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s lack of commercial availability and literature suggests unexplored synthetic challenges, unlike its esterified or amide derivatives .

- Biological Potential: Quinoxaline derivatives are known for antimicrobial and anticancer activities, but the target’s dual ketone groups may confer unique reactivity .

- Analytical Data : Predicted CCS values (e.g., [M+H]+ = 145.8 Ų) provide a basis for LC-MS/MS characterization, but experimental validation is needed .

Biological Activity

2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydroquinoxaline moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of tetrahydroquinoxaline can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce the expression of COX-2 enzymes in macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. Preliminary results suggest that it may help in reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as Alzheimer’s disease.

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of tetrahydroquinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability with a minimum inhibitory concentration (MIC) of 32 µg/mL for selected compounds.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

Case Study 2: Anti-inflammatory Mechanism

In a study by Kumar et al. (2024), the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly compared to controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 70 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it can protect cells from oxidative damage.

- Cytokine Modulation : It influences the signaling pathways that regulate cytokine production during inflammatory responses.

Q & A

Q. What are the standard synthetic routes for 2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, including hydrogenation and cyclization. For example, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is synthesized via catalytic hydrogenation (Pd/C in ethanol) followed by recrystallization from ethanol to yield crystalline products . Additional steps may involve functional group modifications, such as introducing acetyl or phenoxy substituents, to enhance biological activity . Reaction conditions (temperature, solvent choice, and catalyst loading) are critical for optimizing yield and purity.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the primary method for structural elucidation. The compound forms hydrogen-bonded networks, such as N—H···O and C—H···O interactions, which stabilize its crystal packing. For instance, bond angles like N1—C7—C8 (115.7°) and torsion angles such as O1—C7—C8A—N2A (157.1°) are key parameters derived from crystallographic data . Layers parallel to the (112) plane are linked via C3—H3⋯O3 hydrogen bonds, as observed in related quinoxaline derivatives .

Q. What analytical techniques confirm purity and structural integrity?

High-performance liquid chromatography (HPLC) assesses purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) verify molecular structure. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (COOH). Crystallinity and thermal stability are evaluated via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Discrepancies in bond angles or torsion angles (e.g., variations in C8—C9—C10 geometry) require cross-validation using complementary techniques like neutron diffraction or computational modeling (DFT calculations). Comparing data across multiple studies (e.g., N1—C6 distances in vs. ) helps identify systematic errors. Refinement protocols, such as SHELXL2018, improve accuracy by addressing disorder or thermal motion in crystal lattices .

Q. What pharmacological activities are observed in quinoxaline derivatives, and how might they apply to this compound?

Quinoxaline derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and antimalarial activities . For example, fluorophenoxy and methoxyphenyl substituents enhance binding to biological targets like kinases or microbial enzymes . While direct studies on this compound are limited, its structural similarity to active analogs (e.g., 2-{1-[2-(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide) suggests potential for kinase inhibition or antimicrobial activity .

Q. How can synthesis conditions be optimized to improve yield or selectivity?

Optimization involves screening catalysts (e.g., Pd/C vs. PtO₂), solvents (polar aprotic vs. ethanol), and reaction temperatures. For instance, increasing hydrogen pressure during hydrogenation reduces side products . Taguchi or DoE (Design of Experiments) methodologies systematically vary parameters to identify optimal conditions. Post-synthetic purification (e.g., column chromatography or recrystallization) enhances enantiomeric purity .

Q. How do substituents on the quinoxaline core influence reactivity and bioactivity?

Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility and pharmacokinetics. Substituents on the acetic acid moiety (e.g., ethyl esters vs. free acids) modulate membrane permeability and metabolic stability .

Q. Methodological Notes

- Data Contradiction Analysis : Compare crystallographic datasets (e.g., vs. ) using software like Mercury or Olex2 to identify outliers. Validate with spectroscopic data (e.g., NMR coupling constants) .

- Experimental Design : For bioactivity studies, use cell-based assays (e.g., MTT for cytotoxicity) and molecular docking to predict target interactions .

- Structural-Activity Relationships (SAR) : Synthesize analogs with systematic substituent variations and correlate changes with activity profiles using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.